4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group at the 4-position and a fluoropyrrolidin-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a chlorinating agent to introduce the chloro group at the 4-position. Subsequently, the fluoropyrrolidin-1-yl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study various biological processes and pathways. It can serve as a probe to investigate enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activities that are useful in the treatment of diseases.
Industry: In industry, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
4-Chloro-6-(2-fluoropyrrolidin-1-yl)pyrimidine
4-Chloro-6-(3-fluoropiperidin-1-yl)pyrimidine
4-Chloro-6-(3-fluoromethylpyrrolidin-1-yl)pyrimidine
Uniqueness: 4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, its unique structure may result in different chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3/c9-7-3-8(12-5-11-7)13-2-1-6(10)4-13/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQHTOCKDDLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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